[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
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Overview
Description
[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features both fluorinated and chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline . This intermediate is then reacted with 3,6-dichloropyridine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol or DMF and catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-fluoro-2-aminoanilino)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to form complexes with metal ions makes it useful in the design of metal-based drugs and diagnostic agents . Additionally, its fluorinated and chlorinated aromatic rings can enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the development of new pesticides and herbicides with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of [2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with biological molecules, such as enzymes or receptors, to exert their effects . The pathways involved in these interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitroaniline: A precursor in the synthesis of the target compound, known for its use in the preparation of various derivatives.
3,6-Dichloropyridine-2-carboxylic acid: Another precursor, commonly used in the synthesis of pyridine-based compounds.
Uniqueness
What sets [2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate apart from similar compounds is its combination of fluorinated and chlorinated aromatic rings. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2FN3O5/c15-8-2-4-11(16)19-13(8)14(22)25-6-12(21)18-9-3-1-7(17)5-10(9)20(23)24/h1-5H,6H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDBKBGVIWMFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2FN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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